molecular formula C18H20N2O5 B4954891 N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B4954891
M. Wt: 344.4 g/mol
InChI Key: QUPGFCQZHRXGJC-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves a multi-step process:

    Nitration: The initial step involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This is achieved by treating 4-methoxyaniline with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Acylation: The next step is the acylation of 4-methoxy-2-nitroaniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 4-methoxy-2-aminophenyl-2-(2,3,6-trimethylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methoxy-2-nitrophenyl-2-(2,3,6-trimethylphenoxy)acetic acid and corresponding amine.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique aromatic structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The methoxy and trimethylphenoxy groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide:

    N-(4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: Lacks the methoxy group, affecting its electronic properties and interactions.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific reactivity and binding characteristics.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11-5-6-12(2)18(13(11)3)25-10-17(21)19-15-8-7-14(24-4)9-16(15)20(22)23/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPGFCQZHRXGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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